Syntide 2

Descripción general

Descripción

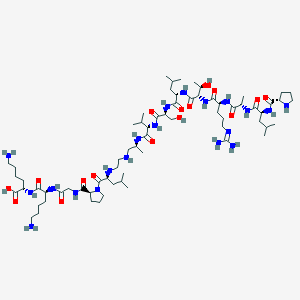

The compound “Syntide 2” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes proline, leucine, alanine, arginine, threonine, serine, valine, glycine, and lysine, among others. The presence of “Unk” suggests an unknown or unspecified amino acid in the sequence.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Syntide 2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid is attached to a solid resin through its carboxyl group.

Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the exposed amino group of the growing chain.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.

Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize thiol groups to disulfides.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.

Substitution: Mutagenic primers and polymerase chain reaction (PCR) are used for site-directed mutagenesis.

Major Products

Oxidation: Formation of disulfide bonds.

Reduction: Free thiol groups.

Substitution: Peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Substrate for CaMKII

Syntide 2 is primarily used as a substrate to investigate the activity of CaMKII. Research has shown that it can be phosphorylated by CaMKII in vitro, providing insights into the enzyme's kinetics and regulatory mechanisms. For instance, studies have demonstrated that the phosphorylation of this compound can be monitored to assess the catalytic activity of CaMKII under different conditions, such as varying calcium concentrations .

Substrate for PKC

In addition to CaMKII, this compound serves as a substrate for PKC. This application is particularly relevant in studies examining signal transduction pathways involving PKC activation. The peptide's phosphorylation by PKC can be quantified, allowing researchers to explore the effects of various modulators on PKC activity .

Phosphorylation Kinetics

A study published in Nature Communications utilized this compound to analyze the kinetic parameters of PKD1, another kinase involved in cellular signaling. The researchers monitored phosphate incorporation over time using this compound and observed significant changes in catalytic efficiency under different experimental conditions . This allowed them to elucidate mechanisms of autoinhibition and activation loops within PKD1.

Investigating Epileptogenesis

Another important application was highlighted in research focusing on epilepsy, where this compound was used to measure changes in CaMKII activity associated with epileptogenesis in hippocampal cultures. The findings indicated a long-lasting decrease in CaMKII activity linked to neuronal excitability changes during seizure events .

Comparative Data Table

The following table summarizes key findings related to the use of this compound across various studies:

Mecanismo De Acción

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to various physiological effects. For example, peptides can modulate signal transduction pathways, regulate gene expression, and influence cellular processes such as proliferation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Leu-Pro-Gly-Lys-Lys-OH: A similar peptide sequence without the unknown amino acid.

H-Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Gly-Leu-Pro-Gly-Lys-Lys-OH: A peptide with glycine instead of the unknown amino acid.

Uniqueness

The presence of an unknown or unspecified amino acid (“Unk”) in the sequence makes “Syntide 2” unique. This unknown amino acid could impart distinct properties to the peptide, affecting its structure, stability, and biological activity.

Actividad Biológica

Syntide 2 is a synthetic peptide widely used as a substrate in studies involving calcium/calmodulin-dependent protein kinase II (CaMKII). This compound plays a crucial role in cellular signaling, particularly in neuronal function and synaptic plasticity. The following article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its significance in biochemical pathways.

Overview of this compound

This compound is a peptide derived from the sequence of the protein CaMKII. It serves as a substrate for CaMKII, facilitating the study of kinase activity under various conditions. The peptide is characterized by its ability to undergo phosphorylation when exposed to CaMKII in the presence of calcium ions and calmodulin.

CaMKII is activated by calcium ions binding to calmodulin, which then interacts with the regulatory domain of CaMKII, allowing substrate binding at the active site. This compound specifically interacts with the S-site of CaMKII, where it undergoes phosphorylation. Research has shown that the phosphorylation rate of this compound can be influenced by various factors, including the autophosphorylation state of CaMKII and the presence of different substrates.

Key Research Findings

- Inhibition Studies : Research indicates that Rem2, a Ras-like GTPase, inhibits CaMKII activity on this compound with an IC50 value of approximately 6 nM. This inhibition is substrate-specific, as Rem2 shows a stronger inhibitory effect on S-type substrates like this compound compared to T-type substrates .

- Phosphorylation Rates : In experiments comparing wild-type CaMKII and its T286A mutant, it was found that the T286A mutation resulted in reduced phosphorylation rates for this compound, indicating that autophosphorylation at this site enhances substrate phosphorylation efficiency .

- Substrate Specificity : Studies have demonstrated that this compound and other substrates occupy overlapping binding sites on CaMKII, suggesting a competitive mechanism for substrate recognition . This has implications for understanding how different substrates can modulate kinase activity.

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study A | Rem2 inhibits CaMKII activity on this compound (IC50 = 6 nM) | Biochemical assays measuring ATP consumption |

| Study B | T286A mutant shows reduced phosphorylation rates on this compound | Comparative analysis using purified kinase preparations |

| Study C | Substrate competition observed between this compound and GluN2B | X-ray crystallography and molecular dynamics simulations |

Case Studies

- Case Study 1 : In a study investigating synaptic plasticity, researchers utilized this compound to demonstrate that enhanced CaMKII activity correlates with increased synaptic strength. The results highlighted the role of autophosphorylation in maintaining CaMKII activity post-calcium influx.

- Case Study 2 : Another study focused on neuronal signaling pathways where this compound was employed to assess the impact of various inhibitors on CaMKII activity. The findings revealed that specific inhibitors could selectively modulate phosphorylation rates, providing insights into potential therapeutic targets for neurological disorders.

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propyl]amino]ethylamino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H126N20O16/c1-37(2)31-48(83-57(93)44-21-16-26-74-44)60(96)79-42(10)56(92)81-46(22-17-27-76-68(71)72)59(95)87-55(43(11)90)65(101)84-49(32-38(3)4)61(97)85-51(36-89)62(98)86-54(40(7)8)64(100)78-41(9)34-73-28-29-75-50(33-39(5)6)66(102)88-30-18-23-52(88)63(99)77-35-53(91)80-45(19-12-14-24-69)58(94)82-47(67(103)104)20-13-15-25-70/h37-52,54-55,73-75,89-90H,12-36,69-70H2,1-11H3,(H,77,99)(H,78,100)(H,79,96)(H,80,91)(H,81,92)(H,82,94)(H,83,93)(H,84,101)(H,85,97)(H,86,98)(H,87,95)(H,103,104)(H4,71,72,76)/t41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMSHEQAGVUAGP-YSAYGMRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)CNCCNC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNCCN[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H126N20O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.